Technical Guide: Solubility and Characterization of Ethylene Terephthalate Cyclic Hexamer
Technical Guide: Solubility and Characterization of Ethylene Terephthalate Cyclic Hexamer
Content Type: Technical Whitepaper / Laboratory Guide Subject: Extractables & Leachables (E&L), Polymer Chemistry, Analytical Method Development Target Audience: Pharmaceutical Scientists, E&L Researchers, Polymer Chemists
Executive Summary
The Ethylene Terephthalate Cyclic Hexamer (often abbreviated as [GT]₆ or similar) is a specific cyclic oligomer derived from Polyethylene Terephthalate (PET).[1] While the cyclic trimer is the predominant byproduct in PET synthesis (~1-3% w/w), the hexamer exists in trace quantities. However, in pharmaceutical drug development and food contact safety , the hexamer represents a critical "Non-Intentionally Added Substance" (NIAS).
Its high molecular weight (~1153 Da) and rigid aromatic structure render it significantly less soluble than its lower-order counterparts (dimer/trimer), creating unique challenges for extraction, identification, and toxicological assessment. This guide provides a definitive protocol for solubilizing, isolating, and analyzing the cyclic hexamer, specifically tailored for Extractables & Leachables (E&L) workflows.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]
| Property | Specification |
| Chemical Name | 3,6,13,16,23,26,33,36,43,46,53,56-Dodecaoxahexacyclo[56.2.2.2⁸,¹¹.2¹⁸,²¹.2²⁸,³¹.2³⁸,⁴¹.2⁴⁸,⁵¹]doheptaconta-8,10,18,20,28,30,38,40,48,50,58,60,68,70,71,73,75,77,79,81,83-dodecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone |
| Common Name | PET Cyclic Hexamer; [GT]₆ |
| CAS Number | 29644-29-9 |
| Molecular Formula | (C₁₀H₈O₄)₆ / C₆₀H₄₈O₂₄ |
| Molecular Weight | 1153.02 g/mol |
| Melting Point | 253–254 °C (Distinct from Trimer ~315 °C) |
| Structural Character | Macrolactone; Rigid aromatic backbone; High symmetry |
Solubility Profile & Solvent Selection
The solubility of PET oligomers decreases exponentially with ring size due to increased intermolecular pi-pi stacking and reduced entropy of mixing. The hexamer requires aggressive solvation strategies.
Solubility Matrix
| Solvent Class | Solvent | Solubility Rating | Application |
| Fluorinated Alcohols | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Excellent | Primary solvent for total dissolution and stock preparation. |
| Halogenated Acids | Trifluoroacetic Acid (TFA) | Good | Used as a co-solvent (e.g., with CHCl₃) for NMR to break aggregation. |
| Chlorinated Organics | Chloroform (CHCl₃) | Moderate/Poor | Soluble only at low concentrations or when mixed with HFIP/TFA.[2] |
| Chlorinated Organics | Dichloromethane (DCM) | Moderate | Used for extraction (Soxhlet), but may not fully recover hexamer quantitatively without heat. |
| High-BP Aromatics | Nitrobenzene, o-Chlorophenol | Good (Hot) | Historical solvents for PET; difficult to remove for downstream analysis. |
| Ethers | 1,4-Dioxane | Moderate (Boiling) | Standard solvent for extracting oligomers from bulk polymer. |
| Non-Solvents | Methanol, Acetone, Hexane, Water | Insoluble | Used as anti-solvents to precipitate the oligomer or polymer. |
Mechanistic Insight: Why HFIP?
Standard organic solvents (acetone, methanol) fail because they cannot disrupt the strong intermolecular forces (pi-stacking of terephthalate rings) of the hexamer.
-
HFIP acts as a strong hydrogen-bond donor. It complexes with the carbonyl oxygens of the ester linkages, effectively "wrapping" the oligomer and shielding the aromatic interactions that cause aggregation/precipitation.
-
Protocol Note: For LC-MS analysis, HFIP is often too viscous or strong for direct injection in large volumes. A "Dissolve & Dilute" strategy (Dissolve in HFIP, dilute with CHCl₃ or Acetonitrile) is required.
Experimental Protocols
Protocol A: Total Dissolution for Quantification (E&L Screening)
Objective: To quantify the total burden of cyclic hexamer in a PET sample without extraction bias.
-
Preparation: Weigh 100 mg of PET sample (film/pellet) into a 20 mL glass vial.
-
Dissolution: Add 2.0 mL of HFIP . Cap tightly.
-
Agitation: Sonicate for 15 minutes or shake at room temperature until the polymer matrix is visibly swollen/dissolved (approx. 2-4 hours).
-
Precipitation (Polymer Removal):
-
Slowly add 10 mL of Chloroform (CHCl₃). The linear high-MW PET may remain in solution or become cloudy.
-
Alternative for Oligomer Isolation: Add 10 mL of Methanol . The high-MW PET will precipitate immediately. The cyclic oligomers (including hexamer) will largely remain in the supernatant solution due to the presence of HFIP, though some losses may occur.
-
Recommended E&L Path: Use the HFIP/CHCl₃ mixture directly if the analytical column permits, or perform a liquid-liquid extraction.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter.
-
Analysis: Inject onto LC-MS (See Section 5).
Protocol B: Isolation/Enrichment of Cyclic Hexamer
Objective: To isolate the hexamer from the abundant trimer for use as a reference standard.
-
Extraction: Soxhlet extract 10 g of ground PET with 1,4-Dioxane (boiling, 101 °C) for 24 hours.
-
Concentration: Evaporate the dioxane to dryness to obtain a white powder (crude oligomer mixture).
-
Washing: Wash the crude powder with Acetone (removes linear oligomers and some impurities).
-
Fractionation (Solubility-Based):
-
The cyclic trimer is significantly less soluble in cold chloroform than the higher oligomers.
-
Dissolve the mixture in minimal hot Chloroform.
-
Cool to 4 °C. The trimer will precipitate preferentially.
-
Filter the supernatant (enriched in tetramer, pentamer, hexamer).
-
-
Purification (Preparative HPLC):
-
Inject the supernatant onto a C18 Semi-Prep column.
-
Mobile Phase: Water/Acetonitrile gradient (The hexamer elutes after the trimer and tetramer due to higher hydrophobicity).
-
Visualizations
Solubility & Extraction Workflow
This diagram illustrates the decision tree for solvent selection based on the analytical goal.
Caption: Workflow for solubilizing and isolating PET Cyclic Hexamer based on analytical objectives.
Analytical Method Configuration (LC-MS)
To detect the hexamer, specific chromatographic conditions are required to prevent precipitation on-column.
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters BEH C18), 1.7 µm | High resolution required to separate hexamer from pentamer/heptamer. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid helps ionization. |
| Mobile Phase B | Acetonitrile + 10% HFIP (Optional) | Adding HFIP to MP B prevents on-column precipitation of high-order oligomers. |
| Gradient | 50% B to 100% B over 20 mins | Hexamer is highly hydrophobic and elutes late (after Trimer/Tetramer). |
| Detection | Q-TOF MS (ESI Positive) | Look for [M+H]+ (m/z ~1154) or [M+Na]+ (m/z ~1176). |
References
-
Tsochatzis, E. D., et al. (2019).[2] Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method. Polymers, 11(3), 464. (Provides methodology for cyclic oligomer isolation applicable to PET). Link
-
Lim, B. H., et al. (2003). Isolation and identification of cyclic oligomers of the poly(ethylene terephthalate)–poly(ethylene isophthalate) copolymer. Journal of Polymer Science Part A: Polymer Chemistry, 41(6), 881-889. (Details the extraction of PET oligomers using dioxane). Link
-
Ho, Y. C., et al. (2000). Polymerization of Ethylene Terephthalate Cyclic Oligomers with Antimony Trioxide. Macromolecules, 33(10), 3600–3605.[3] (Discusses solubility in HFIP/Chloroform mixtures). Link
-
U.S. FDA / European Food Safety Authority (EFSA). Regulations on Food Contact Materials (FCM). (Contextualizes cyclic oligomers as NIAS in regulatory frameworks). Link
-
ChemicalBook. Ethylene Terephthalate Cyclic Hexamer Properties. (Physical property verification). Link
